molecular formula C18H21BrN2OS B5133684 N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

Cat. No. B5133684
M. Wt: 393.3 g/mol
InChI Key: KMAPXNAEUKOHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is a compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is also known as BMT-047 and is a member of the family of compounds known as azepanes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been found to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is its potential to target specific enzymes and receptors, making it a valuable tool in the study of disease pathways. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects on different systems.

Future Directions

There are several future directions for the study of N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One potential direction is the development of new derivatives of the compound that may have improved efficacy and specificity. Another direction is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different systems in the body.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide involves the reaction of 2-bromobenzylamine and 5-methyl-2-thiophenecarboxylic acid in the presence of a coupling agent and a base. The resulting product is then treated with an acid to form the final compound.

Scientific Research Applications

N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has shown promising results in scientific research, particularly in the field of medicine. It has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(2-bromophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2OS/c1-13-10-11-17(23-13)16-9-3-2-6-12-21(16)18(22)20-15-8-5-4-7-14(15)19/h4-5,7-8,10-11,16H,2-3,6,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAPXNAEUKOHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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